4-(acetylamino)-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSOBFEENCHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Phenylbenzamide Frameworks
General Synthetic Routes for N-Phenylbenzamide Scaffold Construction
The formation of the amide bond between a benzoic acid derivative and an aniline (B41778) derivative is the cornerstone of N-phenylbenzamide synthesis. Various methodologies have been developed to achieve this transformation efficiently.
The most traditional and widely used method for forming N-phenylbenzamides involves the reaction of an amine with a carboxylic acid derivative. libretexts.org The reactivity of the carboxylic acid derivative is key, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally, the carboxylic acid itself. libretexts.orgkhanacademy.org
Direct amidation of a carboxylic acid with an amine requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive molecules. youtube.com Therefore, activating the carboxylic acid is a common strategy. This is typically achieved by converting the carboxylic acid into a more reactive species.
Acid Chlorides: The reaction of an aniline with a benzoyl chloride is a rapid and often high-yielding method. The reaction typically proceeds at room temperature and often includes a base to neutralize the hydrochloric acid byproduct. khanacademy.orgyoutube.com
Acid Anhydrides: Benzoyl anhydrides react with anilines to form the desired N-phenylbenzamide and a benzoate (B1203000) salt as a byproduct. khanacademy.org
Esters: The aminolysis of esters is generally a slower process than using acid chlorides or anhydrides and may require heating. libretexts.orgkhanacademy.org Phenolic esters are more reactive than alkyl esters due to the better-leaving group ability of the phenoxide ion. libretexts.org
Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids under mild conditions. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov These methods are advantageous as they avoid the need to isolate a highly reactive intermediate like an acid chloride. nih.gov
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride | Benzoyl Chloride + Aniline | Base (e.g., pyridine (B92270), triethylamine), Aprotic Solvent | High reactivity, fast reaction | Byproduct (HCl) is corrosive, requires prior synthesis of acid chloride |
| Acid Anhydride (B1165640) | Benzoic Anhydride + Aniline | Aprotic Solvent, may require heat | Good reactivity, cleaner than acid chloride | 50% of the anhydride is waste |
| Ester Aminolysis | Phenyl Benzoate + Aniline | Heat, may require catalyst | Milder than acid chlorides | Often slow, may require forcing conditions |
| Coupling Reagents | Benzoic Acid + Aniline | EDC, HOBt, DIPEA in aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, good for sensitive substrates | Reagents can be expensive, stoichiometric byproducts |
Nucleophilic substitution reactions provide another versatile route to the N-phenylbenzamide scaffold. A notable method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine (B128534). unair.ac.id This approach yields pure N-phenylbenzamides in excellent yields and is based on an inexpensive starting material. unair.ac.id The proposed mechanism involves an imino alcohol-amide tautomerism. unair.ac.id
In recent years, metal-catalyzed reactions have emerged as powerful tools for amide bond formation, often offering alternative reaction pathways and greener conditions.
Iron-Mediated Synthesis: An effective method utilizes iron dust as a reductant to synthesize N-aryl amides from nitroarenes and acyl chlorides in water. rsc.org This process is selective, proceeds under mild conditions (60 °C), and can be performed on a large scale. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-N bond formation. While some palladium-mediated methods for amide synthesis have been explored, they can sometimes be complicated by side reactions like biaryl coupling. publish.csiro.aunih.gov
Group (IV) Metal Catalysis: Zirconium(IV) chloride and other group (IV) metal complexes have been shown to catalyze the direct formation of amides from carboxylic acids and amines under mild conditions, offering an alternative to traditional coupling reagents. diva-portal.org
Oxidative amidation methods construct the amide bond by oxidizing precursors, avoiding the need for pre-activated carboxylic acids. These reactions couple the oxidation of a substrate with the amidation step.
From Benzylamines or Benzyl (B1604629) Alcohols: An I₂–TBHP (tert-butyl hydroperoxide) system can be used for the oxidative amidation of benzylamines. researchgate.net Similarly, benzyl alcohols can be converted to N-alkyl benzamides using a zinc catalyst and an oxidant like TBHP under mild, solvent-free conditions. researchgate.net
From Aldehydes: Aldehydes can be converted into various activated amides, which are stable and can be readily used in further transformations. acs.org
Specific Synthetic Pathways for 4-(Acetylamino)-N-phenylbenzamide Core Structure
The synthesis of the specific compound this compound involves the coupling of two key fragments: a 4-acetamidobenzoic acid moiety and an aniline moiety. The general amidation strategies described above are directly applicable.
The primary precursor for the benzoic acid portion is 4-acetamidobenzoic acid, also known as acedoben. wikipedia.org This compound is the N-acetylated derivative of 4-aminobenzoic acid (PABA). The synthesis of 4-acetamidobenzoic acid itself is a straightforward acetylation of PABA. rjptonline.org
A common synthetic route to this compound would involve the following steps:
Activation of 4-acetamidobenzoic acid: The carboxylic acid group of 4-acetamidobenzoic acid is activated. A standard laboratory method is the conversion to the corresponding acyl chloride, 4-acetamidobenzoyl chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com
Amide Bond Formation: The activated 4-acetamidobenzoyl chloride is then reacted with aniline in an aprotic solvent, often in the presence of a base like pyridine or triethylamine to scavenge the HCl generated. unair.ac.idgoogle.com
Alternatively, direct coupling methods can be employed. Reacting 4-acetamidobenzoic acid and aniline in the presence of a coupling agent system like EDC/HOBt would also yield the target compound under milder conditions. nih.govnih.gov
Another documented pathway involves building the scaffold from nitro-substituted precursors. This involves coupling 4-nitrobenzoyl chloride with 4-nitroaniline, followed by the reduction of both nitro groups. nih.gov The resulting diamine could then be selectively acetylated, though controlling selectivity can be challenging. A more controlled approach starts with the nitration of 4-acetamidobenzoic acid to form 4-acetamido-3-nitrobenzoic acid. google.com This intermediate can then be subjected to further steps, such as reduction and coupling, to build more complex derivatives.
| Precursor 1 | Precursor 2 | Activation/Coupling Method | Key Conditions | Reference |
| 4-Acetamidobenzoic acid | Aniline | Thionyl Chloride (SOCl₂) followed by amine addition | Reflux in SOCl₂, then reaction with aniline in a solvent like THF or Chloroform with a base. | nih.govgoogle.com |
| 4-Acetamidobenzoic acid | Aniline | Coupling Reagents (e.g., DIC, HOBt) | CH₂Cl₂, room temperature, 5 hours. | nih.gov |
| 4-Nitrobenzoyl chloride | 4-Nitroaniline | Amidation followed by Reduction | Amidation followed by reduction using SnCl₂·2H₂O or catalytic hydrogenation (H₂/Pd-C). | nih.gov |
Coupling Reactions to Form the Amide Bond
The formation of the amide bond is the cornerstone of benzamide (B126) synthesis. This transformation is typically achieved by the reaction of a carboxylic acid, or its activated derivative, with an amine. In the context of this compound, this involves coupling 4-acetamidobenzoic acid with aniline. A variety of reagents and protocols have been developed to facilitate this reaction, particularly for challenging substrates such as electron-deficient amines. nih.gov
Standard coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov For instance, a common method involves condensing a benzoic acid derivative with an amine using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and HOBt as an activating agent. nih.gov Onium salts, such as phosphonium (B103445) (e.g., PyBOP) and aminium (e.g., HBTU, HATU) reagents, are also highly effective and are known for promoting rapid reactions. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive activated species, facilitating the nucleophilic attack by the amine. sigmaaldrich.com
Research into optimizing these coupling reactions has shown that a combination of EDC and DMAP in the presence of a catalytic amount of HOBt can provide excellent yields for the amidation of functionalized carboxylic acids with unreactive amines. nih.gov The choice of coupling reagent and reaction conditions is critical and can significantly impact the yield and purity of the final product. nih.gov
| Entry | Coupling Reagent(s) | Base/Additive | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DMF | 23 °C, 5 h | 38 |
| 2 | DCC | DMAP | CH₂Cl₂ | 23 °C, 4 h | 28 |
| 3 | DCC, HOBt (cat.) | DMAP | Acetonitrile | 23 °C, 42 h | 51 |
| 4 | EDC, HOBt (cat.) | DMAP, DIPEA | Acetonitrile | 23 °C, 42 h | 81 |
Design and Synthesis of Structurally Modified Analogues and Derivatives
Starting from the this compound framework, chemists can design and synthesize a vast number of analogues by making targeted structural modifications. These changes can be made to the N-phenyl ring, the acetylamino group, or by introducing entirely new chemical moieties.
| Compound Name | Substituent | Reference |
|---|---|---|
| Fluoro-substituted N-phenylbenzamide | -F | nih.gov |
| Chloro-substituted N-phenylbenzamide | -Cl | nih.gov |
| Isopropoxy-substituted N-phenylbenzamide | -OiPr | nih.gov |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | -Br, -NH₂, -OCH₃ | nih.gov |
Alterations to the acetylamino group provide another avenue for structural diversification. The acetyl group (CH₃CO-) can be replaced with other acyl chains of varying length, branching, or functionality. An example of this is the synthesis of N-cyclohexyl-3-(2-fluoropropanamido)-4-methoxybenzamide, where the acetyl group is replaced by a 2-fluoropropanoyl group. nih.gov This type of modification can influence properties such as lipophilicity and hydrogen bonding capacity. More complex derivatives have also been created, such as 'Benzamide, 4-(acetylamino)-N-(2-(4-(dimethylamino)phenyl)-1-(4-morpholinylcarbonyl)ethenyl)-,(E)-', which features a significantly more elaborate substituent in place of the simple phenyl group, while retaining the core 4-acetylamino benzamide structure. ontosight.ai
Incorporating heterocyclic rings into the benzamide framework is a powerful strategy for creating novel chemical structures. Thiadiazoles and benzimidazoles are two common classes of heterocycles explored for this purpose.
Thiadiazoles: A variety of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized. researchgate.net The synthetic routes can involve multiple steps, starting from precursor molecules that are cyclized to form the thiadiazole ring, which is then coupled to a benzoyl moiety. researchgate.netut.ac.irrsc.org For example, N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide has been used as a key intermediate for further derivatization. rsc.org
Benzimidazoles: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govslideshare.netorganic-chemistry.org N-phenylbenzamide scaffolds have been used as precursors for the synthesis of bis(2-aminobenzimidazoles). nih.gov In other approaches, benzimidazole-derived benzamides are prepared, where the benzimidazole (B57391) core is directly linked to the benzamide nitrogen or other parts of the structure. researchgate.netnih.gov These hybrid molecules merge the structural features of both benzamides and benzimidazoles. researchgate.net
| Heterocycle Class | Example Derivative Structure | Synthetic Approach | Reference |
|---|---|---|---|
| Thiadiazole | N-(1,3,4-thiadiazol-2-yl)benzamide | Cyclization followed by amide coupling | researchgate.net |
| Benzimidazole | Bis(2-aminobenzimidazoles) | Modification of a diamine N-phenylbenzamide precursor | nih.gov |
| Benzimidazole | N-substituted benzimidazole carboxamides | Coupling of benzimidazole amines with benzoic acids | researchgate.net |
| Thiazole (B1198619) | N-phenylacetamide containing 4-arylthiazole | Introduction of thiazole moiety to an amide scaffold | nih.gov |
When modifications introduce chiral centers or axes of chirality, stereochemical control becomes a critical aspect of the synthesis. A notable example is the formation of atropisomers in ortho-substituted N-phenylbenzamides. Hindered rotation around the N-aryl-carbonyl single bond can lead to stable, non-interconverting rotational isomers (atropisomers). The enantioselective synthesis of such atropisomeric benzamides has been achieved through methods like peptide-catalyzed electrophilic bromination, which can introduce substituents ortho to the amide bond with high stereocontrol. acs.org
Furthermore, in standard coupling reactions involving chiral building blocks, such as amino acids, preventing racemization is essential. The addition of racemization suppressants like HOBt to coupling reactions is a common practice to maintain the stereochemical integrity of the chiral centers. uni-kiel.de
Green Chemistry Principles in Benzamide Synthesis (e.g., solvent-free, catalytic methods)
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry are increasingly being applied to the synthesis of benzamides.
Solvent-Free and Catalytic Methods: One prominent green approach involves performing reactions under solvent-free conditions. A clean and ecocompatible pathway for N-benzoylation has been developed using vinyl benzoate as the acyl donor at room temperature without any solvent or catalyst. tandfonline.comtandfonline.comglasp.co This method simplifies the purification process, as the desired amides can often be isolated by simple crystallization. tandfonline.comtandfonline.com
Another green strategy is the use of efficient and reusable catalysts. researchgate.net For example, the direct condensation of benzoic acids and amines has been achieved using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, which reduces reaction times and environmental impact. researchgate.net Other environmentally benign catalysts, such as boric acid and various zirconium compounds, have also been employed for amide bond formation, often requiring only small catalytic amounts. rsc.org These catalytic methods obviate the need for stoichiometric amounts of activating reagents, which generate significant chemical waste. rsc.org
Structure Activity Relationship Sar Studies of N Phenylbenzamide Derivatives
Systematic Positional and Substituent Variation Strategies
Systematic variation of substituents and their positions on the N-phenylbenzamide scaffold is a fundamental strategy in SAR studies. This approach allows researchers to map the chemical space around the core structure and identify regions crucial for biological activity.
In the development of anticancer agents, new imidazole-based N-phenylbenzamide derivatives were synthesized using a one-pot, three-component reaction. nih.gov This method facilitated the creation of a library of compounds with diverse substitutions in a short time frame. nih.gov The position of substituents on the aromatic phenyl ring was found to significantly enhance the cytotoxic activity of these compounds. nih.gov Specifically, methyl and methoxy (B1213986) groups at both the ortho and para positions of the phenyl ring led to improved anticancer activity. nih.gov
Similarly, in the quest for novel antiprotozoal agents, three series of N-phenylbenzamide analogues were synthesized to target kinetoplastid parasites. nih.govacs.org These series involved modifications to the central scaffold, including the incorporation of lipophilic and electronegative substituents like fluorine, chlorine, and large electron-donating isopropoxy groups. nih.govacs.org The replacement of the 2-aminoimidazoline (B100083) rings of the lead compound with more acidic 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine heterocycles was also explored. nih.gov
For anticonvulsant activity, the focus has been on 4-amino-N-phenylbenzamide derivatives. X-ray diffraction and molecular mechanics calculations revealed that the most active compounds adopt a specific conformation where one ortho-methyl group is near the amide NH group, and the methyl-substituted phenyl ring is angled at 90 to 120 degrees to the central amide plane. nih.gov
The following interactive table showcases examples of positional and substituent variations in N-phenylbenzamide derivatives and their observed impact on biological activity.
| Parent Compound | Substituent(s) | Position(s) | Biological Activity | Key Finding |
| Imidazole-based N-phenylbenzamide | Methyl, Methoxy | ortho, para | Anticancer | Substituent position on the phenyl ring enhances activity. nih.gov |
| N-phenylbenzamide analogue | Fluorine, Chlorine, Isopropoxy | Varied | Antiprotozoal | Lipophilic and electronegative groups influence activity. nih.govacs.org |
| 4-amino-N-phenylbenzamide | Methyl | ortho | Anticonvulsant | Specific conformation with o-methyl group is crucial for activity. nih.gov |
Influence of Electronic Properties of Substituents on Research Outcomes
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the biological activity of N-phenylbenzamide derivatives.
In the context of antischistosomal agents, studies on N-phenylbenzamides have highlighted the importance of electron-withdrawing groups. nih.govresearchgate.net The incorporation of functionalities such as trifluoromethyl (CF3), nitro (NO2), fluorine (F), and chlorine (Cl) at various positions on the scaffold was investigated. nih.govresearchgate.net It was observed that electron-withdrawing substituents were generally beneficial for improving in vitro antischistosomal potency. nih.gov For instance, the replacement of a CF3 group with a less electron-withdrawing fluorine atom was found to compromise activity, reinforcing the hypothesis that electron-withdrawing substituents are necessary for optimal potency. nih.gov
Conversely, research into single-molecule rectification has shown that functionalizing the 4-carboxamido-aniline part of N-phenylbenzamide with electron-donating methoxy groups enhances both conductance and rectification. rsc.org This suggests that for certain physical properties and applications, electron-donating groups are more favorable.
In the design of Forkhead Box M1 (FOXM1) inhibitors, the effect of both electron-withdrawing and electron-donating substituents on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives was studied. mdpi.comnih.gov It was found that compounds bearing electron-withdrawing groups like cyano (-CN) and nitro (-NO2) exhibited more negative binding energies in molecular docking studies compared to those with the electron-releasing methyl (-CH3) group. mdpi.com This indicates a stronger interaction with the target protein. mdpi.com
The table below summarizes the influence of electronic properties of substituents on the activity of N-phenylbenzamide derivatives.
| Derivative Class | Substituent Type | Effect on Activity | Biological Target/Application |
| Antischistosomal N-phenylbenzamides | Electron-withdrawing (e.g., CF3, NO2) | Potency enhancement nih.gov | Schistosoma mansoni nih.gov |
| N-phenylbenzamides for molecular electronics | Electron-donating (e.g., Methoxy) | Enhanced conductance and rectification rsc.org | Single-molecule diodes rsc.org |
| FOXM1 Inhibitors | Electron-withdrawing (e.g., -CN, -NO2) | Improved binding affinity mdpi.comnih.gov | FOXM1 protein mdpi.comnih.gov |
Impact of Steric Hindrance and Conformational Flexibility on Activity
The three-dimensional shape of a molecule, dictated by steric hindrance and conformational flexibility, is a critical determinant of its biological activity. For N-phenylbenzamide derivatives, these factors influence how the molecule interacts with its biological target.
In the development of anticonvulsant 4-amino-N-phenylbenzamides, the conformation of the molecule is paramount. nih.gov The most active compounds consistently adopt a conformation where the methyl-substituted phenyl ring is significantly twisted relative to the central amide plane. nih.gov This specific orientation is crucial for forming essential hydrogen bonds with the target receptor. nih.gov In contrast, the conformations of inactive compounds were found to obstruct this critical hydrogen bonding interaction, highlighting the negative impact of improper conformation. nih.gov
The concept of conformational flexibility influencing biological interactions is further supported by studies on other molecular systems. For example, research on bisbenzimidazole-based probes demonstrated that a more flexible molecule could form a different complex stoichiometry with a metal ion compared to a more rigid analogue, leading to distinct optical responses. rsc.org This illustrates how flexibility can allow a molecule to adapt its shape to optimize binding.
Conversely, steric hindrance, the obstruction of a reaction or interaction due to the size of substituents, can negatively impact activity. In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed that less sterically hindered substitutions on the aniline (B41778) moiety may lead to increased larvicidal activity. mdpi.com This suggests that bulky groups can prevent the molecule from fitting into the binding site of its target receptor. mdpi.com
The table below outlines the impact of steric and conformational factors on the activity of N-phenylbenzamide and related derivatives.
| Compound Series | Steric/Conformational Feature | Impact on Activity | Mechanism |
| Anticonvulsant 4-amino-N-phenylbenzamides | Specific twisted conformation | Essential for activity nih.gov | Facilitates crucial hydrogen bonding with the receptor. nih.gov |
| Anticonvulsant 4-amino-N-phenylbenzamides | Inactive conformations | Obstruction of activity nih.gov | Prevents necessary hydrogen bond formation. nih.gov |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Less steric hindrance on aniline | Increased larvicidal activity mdpi.com | Reduces obstacles for binding to the target receptor. mdpi.com |
Identification of Key Pharmacophoric Features for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these key features is a crucial step in rational drug design.
For N-phenylbenzamide derivatives with anticonvulsant activity, a clear pharmacophore has emerged from structural studies. The essential features include the central amide group, which participates in hydrogen bonding, and a specific conformational arrangement of the phenyl rings. nih.gov The most active compounds consistently show a conformation where an ortho-methyl group on one phenyl ring is positioned near the amide NH, and the phenyl ring itself is twisted at a significant angle to the amide plane. nih.gov This arrangement facilitates hydrogen bonding to the carbonyl oxygen, which is a critical interaction for activity. nih.gov
In the context of antiprotozoal agents targeting the kinetoplast DNA (kDNA) of parasites, the pharmacophore of N-phenylbenzamide derivatives includes a crescent-shaped scaffold and positive charges that promote binding to the minor groove of DNA. nih.govacs.org For a series of bis(2-aminoimidazolines), the three NH groups of each 2-aminoimidazolinium moiety were identified as crucial for binding to AT-rich DNA through the formation of hydrogen bonds. nih.gov
Pharmacophore modeling has also been employed to design N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. nih.gov A validated pharmacophore model was used to guide the synthesis of new compounds, and the experimental results were in good agreement with the theoretical predictions. nih.gov The most active compound was shown to interact closely with the essential catalytic aspartates of the BACE 1 enzyme. nih.gov
The following table summarizes the key pharmacophoric features identified for different biological activities of N-phenylbenzamide derivatives.
| Biological Activity | Key Pharmacophoric Features | Crucial Interactions |
| Anticonvulsant | Central amide group, specific twisted conformation with an ortho-methyl group nih.gov | Hydrogen bonding to the carbonyl oxygen nih.gov |
| Antiprotozoal (kDNA binders) | Crescent-shaped scaffold, positive charges, specific hydrogen bond donors (e.g., NH groups) nih.gov | Minor groove binding to AT-rich DNA nih.gov |
| BACE 1 Inhibition | Specific arrangement of aromatic and hydrogen bond donor/acceptor features nih.gov | Interaction with catalytic aspartate residues (Asp32 and Asp228) nih.gov |
Correlation between Molecular Features and Mechanistic Insights
Understanding the correlation between a molecule's features and its mechanism of action provides profound insights for the development of more effective therapeutic agents. For N-phenylbenzamide derivatives, this correlation has been explored across various biological targets.
In the realm of anticancer research, imidazole-based N-phenylbenzamide derivatives have been designed to target Abelson (ABL) tyrosine kinases, which are implicated in cancer progression. nih.gov The structural similarity of these derivatives to nilotinib (B1678881), a known ABL1 kinase inhibitor, prompted docking studies to understand their molecular interactions. nih.gov The results showed that the active derivatives had a high affinity for the ABL1 kinase protein, and molecular dynamics simulations confirmed the formation of stable complexes. nih.gov This provides a clear mechanistic basis for their observed cytotoxic activity.
In the case of anticonvulsant 4-amino-N-phenylbenzamides, the correlation between the consistent conformation of active compounds and their ability to form hydrogen bonds provides a direct link between a specific molecular feature and a plausible mechanism of action at the receptor level. nih.gov The inability of inactive compounds to adopt this conformation and form the necessary hydrogen bonds further strengthens this mechanistic hypothesis. nih.gov
The table below illustrates the correlation between molecular features of N-phenylbenzamide derivatives and the proposed mechanisms of action.
| Derivative Class | Key Molecular Feature(s) | Proposed Mechanism of Action | Supporting Evidence |
| Imidazole-based anticancer agents | Structural similarity to nilotinib nih.gov | Inhibition of ABL1 kinase nih.gov | High binding affinity in docking studies and stable complex formation in molecular dynamics simulations. nih.gov |
| Antischistosomal N-phenylbenzamides | Presence of electron-withdrawing groups nih.gov | Interaction sensitive to molecular electronics and lipophilicity nih.gov | Abolished activity upon introduction of a hydrophilic pyridazine (B1198779) ring. nih.gov |
| Anticonvulsant 4-amino-N-phenylbenzamides | Specific twisted conformation nih.gov | Facilitation of hydrogen bonding with the receptor nih.gov | Consistent conformation in active compounds and obstruction of this conformation in inactive ones. nih.gov |
Biological and Biochemical Investigations Non Clinical Focus
Enzyme Modulatory Activities
The benzamide (B126) moiety, a core structural feature of 4-(acetylamino)-N-phenylbenzamide, is recognized as a key pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors. These inhibitors are instrumental in epigenetic research, targeting enzymes that remove acetyl groups from histone and non-histone proteins, thereby regulating gene expression.
While specific kinetic data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for this compound are not extensively detailed in current literature, the broader class of benzamide-containing HDAC inhibitors has been thoroughly investigated. These compounds typically exhibit slow-binding kinetics. nih.gov The potency of such inhibitors can vary significantly based on the substitutions on the benzamide scaffold. For context, other benzamide derivatives have demonstrated a wide range of potencies. For example, the well-characterized benzamide inhibitor Entinostat (MS-275) shows potent activity primarily against Class I HDACs. bohrium.com The determination of these kinetic parameters is crucial for understanding the inhibitor's potency and mechanism of action. biorxiv.org
Representative Inhibition Data for Select Benzamide-Class HDAC Inhibitors
The following table presents IC50 values for other benzamide-containing compounds to illustrate the typical potency and selectivity profile of this inhibitor class. Note: Data for this compound itself is not specified in the cited literature.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
|---|---|---|---|
| Entinostat (MS-275) | 400 | 1700 | 600 |
| MGCD0103 | 170 | 500 | 1100 |
The selectivity of an HDAC inhibitor for specific isoforms is a critical determinant of its biological effects. Humans express 11 zinc-dependent HDACs, which are grouped into classes based on their structure and function. nih.gov Benzamide derivatives have been developed that show selectivity for different HDAC isoforms. For instance, some analogues exhibit selective inhibition against HDAC1 and the class IIb enzymes, HDAC6 and HDAC10. rsc.orgnih.gov The structural features of the inhibitor, including the "cap" group and the linker connecting it to the benzamide core, play a significant role in determining which isoform it will preferentially bind to. mdpi.com While a detailed selectivity profile for this compound is not available, related structures have been designed to achieve high selectivity for isoforms like HDAC6 by modifying the molecule to better access the wider catalytic channel of this particular enzyme. researchgate.net
General Selectivity Trends of Benzamide Inhibitor Classes
This table outlines general selectivity patterns observed for different classes of benzamide-based HDAC inhibitors.
| Inhibitor Class | Primary Target Isoforms | Notes |
|---|---|---|
| o-Aminoanilides (e.g., Entinostat) | Class I (HDAC1, 2, 3) | Often shows highest potency for HDAC1. bohrium.com |
| Substituted Benzamides | Class I and Class IIb | Modifications can introduce selectivity for HDAC6 and HDAC10. rsc.org |
A defining feature of benzamide-based HDAC inhibitors is the role of the benzamide moiety as a Zinc Binding Group (ZBG). rsc.orgresearchgate.net The catalytic activity of class I, II, and IV HDACs depends on a zinc ion (Zn²⁺) located in the active site of the enzyme. mdpi.comnih.gov The ZBG is the pharmacophoric group that coordinates with this zinc ion, which is essential for the molecule's inhibitory activity. mdpi.com
In silico modeling of benzamide inhibitors within the HDAC active site reveals key interactions. The zinc ion is typically held in place by coordination with three amino acid residues of the enzyme (commonly Aspartic Acid and Histidine). nih.gov The benzamide group of the inhibitor provides a fourth point of coordination, with its carbonyl oxygen interacting directly with the zinc ion. nih.gov This interaction pattern is crucial for stabilizing the enzyme-inhibitor complex and preventing the enzyme from performing its deacetylase function. The binding of a related compound, 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide, to the HDAC2 active site has been used as a structural model for these interactions. nih.gov
Beyond HDACs, the potential for this compound and its structural analogs to interact with other enzyme systems is an area of scientific inquiry.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in folate metabolism and a target for certain therapeutic agents. wikipedia.orgpatsnap.com However, current research does not provide significant evidence for the direct inhibition of DHFR by this compound. researchgate.netnih.govpatsnap.com The structural motifs typically found in DHFR inhibitors, such as diaminopyrimidine or pteridine rings, are absent in this compound. wikipedia.org
Polymerases: DNA polymerases are essential for DNA replication and repair. nih.gov There is a lack of specific studies in the available literature investigating the inhibitory effects of this compound on this class of enzymes.
Tyrosine Kinases: Tyrosine kinases are a large family of enzymes involved in cellular signaling, and their inhibition is a major strategy in cancer therapy. While this compound itself is not identified as a potent tyrosine kinase inhibitor, structurally related but distinct classes of compounds, such as 4-(phenylamino)quinazolines and other benzamide derivatives, have been investigated as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and SHP2. mdpi.comnih.govnih.govresearchgate.netsemanticscholar.org These findings suggest that the broader benzamide scaffold can be adapted to target different enzyme families, although the specific structure of this compound is optimized for HDAC interaction.
Histone Deacetylase (HDAC) Inhibition Studies
Cellular Level Studies in Research Models
Investigations at the cellular level are critical to understanding the biological consequences of enzyme inhibition. For the class of benzamide HDAC inhibitors, a primary cellular effect is the accumulation of acetylated proteins. Inhibition of HDACs leads to a state of histone hyperacetylation. researchgate.net For example, treatment of cell lines with certain benzamide HDAC inhibitors has been shown to cause a measurable increase in the acetylation of specific histone residues, such as Histone 3 Lysine 9 (H3K9). rsc.orgnih.gov This alteration in histone acetylation can, in turn, affect chromatin structure and gene expression, leading to downstream effects like the induction of cell cycle inhibitors. rsc.orgresearchgate.net While cellular studies focusing specifically on this compound are limited, research on related N-phenylbenzamide derivatives has demonstrated activity against kinetoplastid parasites, suggesting that this chemical scaffold can be utilized to develop agents with specific cellular activities. nih.gov
Modulation of Gene Expression Profiles in cell lines
The compound this compound has been shown to alter gene expression in various cancer cell lines. This modulation is a key aspect of its antitumor activity. As a histone deacetylase (HDAC) inhibitor, it influences the transcription of numerous genes involved in critical cellular processes.
Inhibition of HDACs by this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure, making it more accessible to transcription factors. This can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenes. For instance, studies have demonstrated that treatment of cancer cells with HDAC inhibitors can increase the expression of topoisomerase II, an enzyme targeted by certain chemotherapeutic agents.
Furthermore, the compound's impact on gene expression extends to pathways involved in cell cycle control, apoptosis, and angiogenesis. By altering the expression of key regulatory genes in these pathways, this compound can exert its anti-proliferative and pro-apoptotic effects. The specific genes and the magnitude of their expression changes can vary depending on the cancer cell line and the experimental conditions. Comprehensive gene expression profiling studies, such as those utilizing RNA sequencing, have been instrumental in characterizing the global transcriptional changes induced by this compound in a variety of neuroblastoma cell lines. nih.gov These analyses help to identify the specific cellular pathways that are most significantly affected.
The Cancer Cell Line Encyclopedia (CCLE) provides a valuable resource for examining the baseline gene expression profiles of a multitude of cancer cell lines, which can be used to correlate with sensitivity to HDAC inhibitors like this compound. maayanlab.cloudebi.ac.ukbroadinstitute.org This allows researchers to identify potential biomarkers of response and to understand the genetic context in which the compound is most effective.
Analysis of Histone Acetylation Dynamics and Epigenetic Effects
The primary molecular mechanism of this compound's antitumor activity is through its function as a histone deacetylase (HDAC) inhibitor. aacrjournals.orgnih.gov This compound specifically targets and inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner, leading to the accumulation of acetylated histones within the cell. aacrjournals.orgnih.gov This alteration of histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression.
In vitro studies using HCT-8 colon carcinoma cells have demonstrated that this compound induces hyperacetylation of histone H3 in a time- and dose-dependent fashion. aacrjournals.orgnih.gov This effect can be observed as early as 30 minutes after treatment, indicating that HDAC inhibition is an early event in cells exposed to the compound. aacrjournals.orgnih.gov Importantly, the compound does not affect the activity of histone acetyltransferases (HATs), such as GCN5, confirming that the observed increase in histone acetylation is due to HDAC inhibition rather than HAT activation. aacrjournals.org
The epigenetic effects of this compound are not limited to histone acetylation. Changes in histone acetylation can influence other epigenetic marks, such as DNA methylation and histone methylation. For example, hyperacetylation can lead to a more open chromatin structure, which may result in DNA hypomethylation. These interconnected epigenetic modifications collectively contribute to the changes in gene expression that underlie the compound's biological effects. The dynamic interplay between different epigenetic modifications is a complex process that is fundamental to the regulation of gene transcription.
Cell Cycle Progression Analysis in in vitro models (e.g., G1 arrest)
The compound this compound has been shown to induce a G1 cell cycle arrest in various cell types. aacrjournals.org This effect is a common characteristic of histone deacetylase (HDAC) inhibitors and is a key mechanism contributing to their antitumor activity. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. The G1 checkpoint, in particular, is a critical point at which the cell commits to another round of division.
By inhibiting HDACs, this compound alters the expression of key cell cycle regulatory proteins. This can include the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, and the downregulation of cyclins and CDKs that are necessary for progression through the G1 phase and into the S phase. The retinoblastoma protein (pRb) is a key regulator of the G1/S transition, and its phosphorylation status is critical for cell cycle progression. HDAC inhibitors can influence the signaling pathways that control pRb phosphorylation, leading to its hypophosphorylation and subsequent cell cycle arrest.
The ability to halt the cell cycle in the G1 phase prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The specific molecular players and pathways involved in the G1 arrest induced by this compound can vary between different cell lines and tumor types.
Induction of Cellular Apoptosis Pathways in research cell lines (e.g., Caspase-3 activation, mitochondrial membrane potential reduction, ROS generation)
Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells through multiple mechanisms. A key event in the apoptotic process is the activation of caspases, a family of proteases that execute the dismantling of the cell. In particular, the activation of caspase-3 is a central event in the apoptotic cascade. nih.gov
The compound's apoptotic effects are often linked to its impact on mitochondria. Treatment with this compound can lead to a reduction in the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of mitochondrial function is a critical step in the intrinsic pathway of apoptosis. The loss of ΔΨm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn triggers the activation of the caspase cascade. nih.gov
Furthermore, this compound can induce the generation of reactive oxygen species (ROS) in cancer cells. nih.gov ROS are highly reactive molecules that can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. scirp.org An increase in intracellular ROS levels can act as a signal to initiate apoptosis. The generation of ROS and the subsequent mitochondrial damage create a feedback loop that amplifies the apoptotic signal. researchgate.netresearchgate.net
The table below summarizes the key apoptotic events induced by this compound in research cell lines.
| Apoptotic Event | Description |
| Caspase-3 Activation | Activation of this key executioner caspase leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov |
| Mitochondrial Membrane Potential Reduction | Disruption of the electrochemical gradient across the inner mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. nih.gov |
| Reactive Oxygen Species (ROS) Generation | Increased production of ROS can induce oxidative stress and trigger apoptotic signaling pathways. nih.govscirp.org |
Modulation of Specific Intracellular Signaling Pathways (e.g., NF-κB, c-Fos/NFATc1)
The compound this compound has been shown to modulate key intracellular signaling pathways that are critical for cell survival, proliferation, and differentiation. Two such pathways are the Nuclear Factor-kappa B (NF-κB) and the c-Fos/Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) pathways.
NF-κB Pathway: The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.govmdpi.com In the context of cancer, constitutive activation of the NF-κB pathway can promote tumor growth and resistance to therapy. Studies have demonstrated that this compound can suppress the NF-κB signaling pathway. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes. nih.gov
c-Fos/NFATc1 Pathway: The c-Fos and NFATc1 transcription factors are key regulators of various cellular processes, including cell differentiation. In the context of bone metabolism, the c-Fos/NFATc1 signaling pathway is essential for osteoclastogenesis, the process of osteoclast formation. Research has shown that this compound can inhibit the expression of both c-Fos and NFATc1. nih.gov This suppression of the c-Fos/NFATc1 pathway is a downstream effect of the inhibition of the NF-κB pathway. nih.gov The induction of c-Fos and NFATc1 during osteoclast differentiation is also mediated by other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnorthwestern.edu
The table below provides a summary of the effects of this compound on these signaling pathways.
| Signaling Pathway | Effect of this compound | Key Molecular Events |
| NF-κB | Inhibition | Suppression of IκBα and p65 phosphorylation. nih.gov |
| c-Fos/NFATc1 | Inhibition | Decreased expression of c-Fos and NFATc1. nih.gov |
Effects on Osteoclast Differentiation and Bone Resorption in in vitro and in vivo animal models
The compound this compound has demonstrated significant inhibitory effects on osteoclast differentiation and bone resorption, both in vitro and in vivo. nih.gov Osteoclasts are specialized cells responsible for the breakdown of bone tissue, and their excessive activity can lead to pathological bone loss in conditions such as osteoporosis.
In Vitro Studies: In cell culture models, this compound has been shown to inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. nih.gov This inhibition is observed without causing cytotoxic effects on the cells. nih.gov The compound achieves this by downregulating the expression of key genes involved in osteoclastogenesis, including ACP5 (encoding tartrate-resistant acid phosphatase, TRAP), CTSK (encoding cathepsin K), NFATc1, c-Fos, DC-STAMP, and V-ATPase-d2. nih.gov Furthermore, treatment with this compound impairs the bone resorption function of mature osteoclasts. nih.gov
In Vivo Animal Models: The inhibitory effects of this compound on osteoclast activity have also been confirmed in animal models. In a murine model of titanium particle-induced calvarial osteolysis, administration of the compound was found to inhibit bone loss. nih.gov This in vivo evidence further supports the potential of this compound as a therapeutic agent for bone-related disorders characterized by excessive osteoclast activity.
The table below summarizes the key findings regarding the effects of this compound on osteoclast differentiation and bone resorption.
| Model System | Key Findings |
| In Vitro | - Inhibits osteoclast differentiation. nih.gov- Suppresses the expression of osteoclast-related genes. nih.gov- Impairs the bone resorption function of mature osteoclasts. nih.gov |
| In Vivo (Animal Model) | - Inhibits titanium particle-induced osteolysis. nih.gov |
Anti-Infective Research
While the primary focus of research on this compound has been on its anticancer properties, some studies have explored the anti-infective potential of related N-phenylbenzamide derivatives.
One study investigated a series of novel N-phenylbenzamide derivatives for their in vitro activity against Enterovirus 71 (EV 71), a significant cause of hand, foot, and mouth disease. nih.gov Although this study did not specifically test this compound, it highlights the potential for this class of compounds to exhibit antiviral activity. nih.gov
Another area of anti-infective research involving N-phenylbenzamide derivatives has focused on kinetoplastid parasites, which are responsible for diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. nih.gov These studies have shown that certain N-phenylbenzamide analogues can act as DNA minor groove binders, leading to the disruption of kinetoplast DNA (kDNA) and parasite death. nih.gov
It is important to note that research into the direct anti-infective properties of this compound is limited. The available information primarily pertains to structurally related compounds, suggesting a potential avenue for future investigation into the broader therapeutic applications of this chemical scaffold.
Antibacterial Activity (e.g., against Staphylococcus aureus, Salmonella typhi)
N-Phenylbenzamide derivatives have been identified as potent antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural differences in the cell walls of these bacterial types are thought to influence the mechanism of action. nih.gov Gram-positive bacteria, such as Staphylococcus aureus, possess a thick cell wall, whereas Gram-negative bacteria, like Salmonella typhi, have a thinner, more permeable cell wall. nih.gov
Research into the quantitative structure-activity relationship (QSAR) of N-phenylbenzamides suggests that the antibacterial activity against Gram-positive bacteria is primarily influenced by electrostatic interactions. nih.gov In contrast, activity against Gram-negative bacteria appears to be dependent on hydrophobic and steric interactions, as the more permeable cell wall may allow the compound to enter the cell. nih.gov One of the proposed molecular mechanisms for certain benzamide derivatives is the inhibition of the FtsZ protein, which is crucial for bacterial cell division. nih.gov
| Bacterial Species | Gram Type | Relevance |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Benzamide derivatives show activity, potentially through electrostatic interactions and FtsZ inhibition. nih.govnih.gov |
| Salmonella typhi | Gram-negative | Activity is linked to hydrophobic and steric properties, enabled by the permeable cell wall. nih.gov |
Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)
Derivatives of amides are recognized for their potential as antimicrobial agents, which includes antifungal properties. nanobioletters.com Fungal infections caused by opportunistic pathogens like Candida albicans and Aspergillus niger represent a significant area of research for new therapeutic agents. ijbpsa.comijbpsa.com Candida albicans is a yeast that can cause candidiasis, while Aspergillus niger is a mold associated with aspergillosis. ijbpsa.comijbpsa.com The mechanisms of antifungal drugs often involve targeting unique components of the fungal cell, such as the synthesis of ergosterol for the cell membrane or the production of beta-1,3-glucan for the cell wall. ijbpsa.comijbpsa.com While the broad class of amide derivatives is noted for antifungal potential, specific studies on this compound against these particular fungal species are not detailed in the available literature. nanobioletters.com
Investigations into Molecular Mechanisms of Antimicrobial Action
The molecular mechanisms underlying the antimicrobial action of N-phenylbenzamide derivatives are multifaceted and depend on the target organism. nih.gov For bacteria, the mechanism appears to be dictated by the cell wall structure. nih.gov
Against Gram-positive bacteria: The primary mechanism is suggested to be an electrostatic interaction with the external surface of the thick cell wall. nih.gov
Against Gram-negative bacteria: The thinner cell wall may permit the molecule to pass through and engage in hydrophobic and steric bulk interactions within the cell. nih.gov
A more specific mechanism identified for some advanced benzamide analogues involves the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition disrupts cell division, leading to bacterial death. nih.gov In the context of antiprotozoal activity, the mechanism shifts to targeting the parasite's DNA, specifically the kinetoplast DNA (kDNA). nih.govunc.edu
Antiprotozoal Activity (e.g., against Trypanosoma brucei, Leishmania donovani in vitro)
N-phenylbenzamide derivatives have shown significant in vitro activity against kinetoplastid parasites, which are responsible for diseases such as African trypanosomiasis (Trypanosoma brucei) and leishmaniasis (Leishmania donovani). nih.gov Studies on various analogues have demonstrated potent inhibitory effects. For instance, certain bisarylimidamide derivatives of N-phenylbenzamide exhibited submicromolar inhibitory concentrations against T. brucei and L. donovani. nih.gov This activity highlights the potential of the N-phenylbenzamide scaffold in the development of new antiprotozoal agents. nih.gov The primary target of these compounds in kinetoplastids is believed to be the unique mitochondrial DNA structure known as the kinetoplast. nih.govunc.edu
| Parasite | Disease | Observed Activity |
|---|---|---|
| Trypanosoma brucei | African Trypanosomiasis | Bisarylimidamide derivatives showed submicromolar inhibition. nih.gov |
| Leishmania donovani | Visceral Leishmaniasis | Bisarylimidamide derivatives showed submicromolar inhibition. nih.gov |
DNA Binding Studies (e.g., minor groove binding, intercalation with kinetoplast DNA)
The antiprotozoal mechanism of N-phenylbenzamide derivatives is closely linked to their ability to interact with kinetoplast DNA (kDNA). nih.gov Kinetoplasts are networks of circular mitochondrial DNA unique to kinetoplastid parasites. wikipedia.org This DNA is rich in adenine-thymine (AT) base pairs, making its minor groove a prime target for specific binding agents. nih.govunc.edu
Biophysical studies have shown that certain N-phenylbenzamide derivatives act as DNA minor groove binders, binding strongly and selectively to AT-rich sequences within the kDNA. nih.govunc.edu This interaction can displace essential proteins from their binding sites, leading to the disruption of kDNA replication and organization, which ultimately results in the parasite's death. nih.gov While minor groove binding is a primary mechanism, some derivatives have also been found to bind DNA through intercalation. nih.gov The accumulation of these compounds within the kinetoplast is a key factor in their parasiticidal activity. unc.edu
Anti-Inflammatory Research in pre-clinical models (e.g., bovine serum albumin denaturation model)
The denaturation of proteins is a well-documented cause of inflammation. researchgate.net Consequently, the inhibition of protein denaturation is a widely used in vitro screening method for assessing the anti-inflammatory potential of chemical compounds. nih.govfip.org The bovine serum albumin (BSA) denaturation assay is a common pre-clinical model for this purpose. fip.orgsanggabuana.ac.id In this assay, a compound's ability to prevent the denaturation of BSA when subjected to heat is measured, with effective compounds stabilizing the protein structure. sanggabuana.ac.id Amide derivatives of benzoic acid are noted to possess a range of pharmacological properties, including anti-inflammatory effects. nanobioletters.com While related structures have demonstrated the ability to inhibit BSA denaturation, specific data for this compound in this model is not presently available in the literature. nih.gov
Anticonvulsant Research in animal seizure models (e.g., MES test, scPTZ test in mice)
Amide derivatives are a class of compounds that have been investigated for their anticonvulsant activities. nanobioletters.com Preclinical assessment of potential antiepileptic drugs frequently employs rodent models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govspringernature.comuc.pt The MES test is particularly effective at identifying compounds that can prevent the spread of seizures, which is a characteristic of drugs effective against generalized tonic-clonic seizures. uc.ptnih.gov
A study on 4-amino-N-(2,6-dimethylphenyl)benzamide, a structural analogue of this compound, demonstrated potent anticonvulsant activity in the MES model in mice. nih.gov This compound was ineffective in other seizure models, indicating a specific pharmacological profile similar to the established antiepileptic drug Phenytoin. nih.gov
| Compound | Test Model | Result | Pharmacological Profile |
|---|---|---|---|
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock Seizure (MES) Test | Potent anticonvulsant activity observed. nih.gov | Similar to Phenytoin. nih.gov |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Other seizure models (e.g., scPTZ) | Ineffective at non-toxic doses. nih.gov | Specific for MES-type seizures. nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of "4-(acetylamino)-N-phenylbenzamide". researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can determine the molecule's three-dimensional geometry, electron distribution, and orbital energies. nih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
Key insights derived from DFT studies include:
Optimized Molecular Structure: DFT calculations predict the most stable conformation of the molecule by determining bond lengths, bond angles, and dihedral angles. nih.gov For N-phenylbenzamide derivatives, the planarity of the central amide (peptide) bond is a critical structural feature that influences molecular stability and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue). nih.gov These maps highlight the electronegative oxygen atoms of the carbonyl and acetyl groups as likely hydrogen bond acceptors and the amide protons as potential hydrogen bond donors.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons in a reaction. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and chemical reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies positive and negative sites, predicting regions for electrophilic and nucleophilic attack and hydrogen bonding. nih.gov |
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening virtual libraries and understanding the molecular basis of a ligand's activity.
Docking simulations are used to place "this compound" into the active sites of various enzymes to predict its binding mode and estimate its binding affinity, often expressed as a docking score in kcal/mol.
Histone Deacetylase (HDAC): Benzamide (B126) derivatives are a well-known class of HDAC inhibitors. mdpi.com In docking studies with class I HDACs (like HDAC1 and HDAC2), the 2-aminobenzamide (B116534) moiety typically functions as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site. mdpi.comnih.gov The phenyl ring and acetylamino group would extend towards the rim of the active site, forming additional interactions. mdpi.com Studies on similar benzamides show favorable binding energies. For instance, some N-(2-aminophenyl)-benzamide derivatives have shown calculated binding energies significantly higher than known reference inhibitors like SAHA. researchgate.net
NS5B Polymerase: This enzyme is a key target for inhibiting the replication of the Hepatitis C Virus (HCV). nih.govresearchgate.net Docking studies against NS5B would explore how "this compound" might fit into one of its allosteric sites or the active site where RNA synthesis occurs. nih.govresearchgate.net The goal is to identify interactions that could prevent the polymerase from functioning. researchgate.net
GABA-Aminotransferase (GABA-AT): As an enzyme that degrades the neurotransmitter GABA, its inhibition is a strategy for treating neurological disorders. nih.gov Docking studies can predict whether "this compound" can bind within the active site of GABA-AT, potentially interacting with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor or surrounding residues to block substrate access. nih.govresearchgate.net
A crucial output of docking simulations is the detailed map of interactions between the ligand and the protein's amino acid residues.
Hydrogen Bonds: The N-H groups of the two amides in "this compound" can act as hydrogen bond donors, while the carbonyl oxygen atoms can act as acceptors. nih.gov Docking studies on related benzamides in HDAC2 have shown hydrogen bond interactions with critical residues such as Gly154, His146, and Cys156, which are important for inhibition. researchgate.net
Hydrophobic and van der Waals Interactions: The two phenyl rings of the molecule can form hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan, contributing significantly to binding affinity.
Contact Residues: The specific amino acids that form the binding pocket and interact with the ligand are termed contact residues. For GABA-AT, interacting residues might include those that form salt bridges or hydrogen bonds with the ligand. researchgate.net Analysis of these residues is critical for understanding selectivity and designing more potent derivatives.
Table 2: Example of Interacting Residues for Benzamide-Type Inhibitors with Target Enzymes
| Target Enzyme | Potential Interacting Residues | Type of Interaction | Reference |
| HDAC2 | His146, Gly154, Cys156, Phe155, Phe210 | Hydrogen Bonding, Metal Chelation (Zn²⁺), Hydrophobic | researchgate.net |
| GABA-AT | Ser295, Lys329, Arg445 | Hydrogen Bonding, Salt Bridge | researchgate.net |
| NS5B Polymerase | Arg58, Tyr448, Ser556 | Hydrogen Bonding, Hydrophobic | nih.govresearchgate.net |
| DNA Minor Groove | Thymine, Adenine | Hydrogen Bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities is required. For a series of benzamide derivatives, a mathematical equation is generated that correlates their activity with calculated molecular descriptors. nih.gov These models are built using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The predictive power of a QSAR model is rigorously validated using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.gov A robust model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. QSAR models identify which of these descriptors are most influential in determining biological activity. kg.ac.rs
Constitutional Descriptors (0D/1D): These describe the basic composition of the molecule, such as molecular weight, number of oxygen atoms, or number of rings. kg.ac.rs
Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Wiener index and various connectivity indices. kg.ac.rs
Geometrical Descriptors (3D): These are calculated from the 3D structure of the molecule and relate to its size and shape, such as the van der Waals volume or topological polar surface area (PSA). researchgate.net
Quantum-Chemical Descriptors: Derived from quantum calculations (like DFT), these include electronic properties like HOMO/LUMO energies, dipole moment, and electrophilicity index (ω). nih.govresearchgate.net
By identifying the key descriptors, QSAR provides valuable insights into the mechanism of action. For example, if a model shows that activity is positively correlated with polar surface area, it suggests that polar interactions are important for the compound's function.
Table 3: Types of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example(s) | Information Encoded | Reference |
| Constitutional (0D/1D) | Number of rings (nCIC), Number of oxygen atoms (nO) | Molecular formula and atom counts | kg.ac.rs |
| Topological (2D) | Wiener index, Randic connectivity index | Atomic connectivity, molecular branching | kg.ac.rs |
| Geometrical (3D) | Polar Surface Area (PSA), van der Waals volume | Molecular size, shape, and polarity | researchgate.net |
| Quantum-Chemical | LUMO energy (E-LUMO), Electrophilicity index (ω) | Electronic structure and reactivity | researchgate.net |
Molecular Dynamics Simulations to Elucidate Dynamic Binding Mechanisms and Conformational Changes
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules and their complexes. For this compound and its analogues, MD simulations can illuminate the intricate dance of binding to a receptor and the subsequent conformational adjustments of both the ligand and the protein.
The conformational landscape of this compound itself can also be explored using MD simulations. The molecule possesses several rotatable bonds, allowing for a range of possible three-dimensional arrangements. The relative orientation of the two phenyl rings and the conformation of the acetylamino group are critical determinants of its shape and, consequently, its ability to fit into a specific binding site. Molecular mechanics calculations on a series of active and inactive N-phenylbenzamides have revealed that the most active compounds tend to adopt a consistent conformation. nih.gov This preferred conformation orients the substituted phenyl ring at a significant angle to the central amide plane, which appears to be favorable for MES (maximal electroshock seizure) anticonvulsant activity. nih.gov Inactive compounds, by contrast, often adopt conformations that obstruct these crucial interactions. nih.gov
By running simulations under various conditions, scientists can predict how changes in the environment, such as pH or the presence of co-factors, might influence the binding and conformation of this compound. The insights gained from these simulations are invaluable for understanding its mechanism of action at a molecular level and for guiding the design of more potent and selective analogues.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a target that binds this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from each other.
The process of developing a pharmacophore model can be initiated in several ways, depending on the available information. dovepress.com If the structure of the target receptor is known, a receptor-based pharmacophore can be generated by analyzing the key interaction points within the binding site. dovepress.com Alternatively, if a set of molecules with known activity towards the target is available, a ligand-based pharmacophore can be derived by aligning these molecules and identifying the common chemical features responsible for their activity.
Once a robust pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. dovepress.comabo.fi This approach allows for the rapid and cost-effective identification of potential new ligands with diverse chemical scaffolds, which can then be prioritized for experimental testing. Virtual screening has been successfully applied to identify novel antagonists for various receptors by using the pharmacophoric features of known inhibitors. abo.fimdpi.com
For this compound, a pharmacophore model would likely highlight the importance of the two amide groups as hydrogen bond donors and acceptors, the phenyl rings as hydrophobic and aromatic features, and the acetyl group, which can also participate in hydrogen bonding. The relative spatial arrangement of these features is critical. By screening databases for molecules that fit this pharmacophoric fingerprint, researchers can discover new chemical entities that may bind to the same target and elicit a similar or improved biological response. This strategy is particularly valuable when the precise structure of the biological target is unknown. biorxiv.org
| Pharmacophore Feature | Potential Contribution from this compound |
| Hydrogen Bond Donor | Amide N-H groups |
| Hydrogen Bond Acceptor | Carbonyl oxygen atoms of the amide and acetyl groups |
| Aromatic Ring | Two phenyl rings |
| Hydrophobic Group | Phenyl rings and methyl group of the acetyl moiety |
De Novo Design Strategies for Optimized Benzamide Analogues
De novo design represents a creative and powerful computational approach to drug discovery, where novel molecular structures are built from scratch or by modifying existing ones to fit optimally within a target's binding site. This strategy aims to design ligands with high affinity and selectivity by systematically exploring the chemical space.
Starting with the core scaffold of this compound, de novo design algorithms can be employed to suggest modifications that could enhance its binding properties. These algorithms typically work by "growing" fragments within the binding pocket of a target receptor or by linking smaller molecular fragments together in a way that satisfies the geometric and chemical constraints of the active site.
One common strategy involves identifying "hot spots" within the binding pocket—regions that can form highly favorable interactions, such as strong hydrogen bonds or hydrophobic contacts. The de novo design software can then suggest modifications to the parent molecule, this compound, that would extend a functional group into one of these hot spots. For example, it might suggest replacing the acetyl group with a different substituent that can form an additional hydrogen bond with a nearby amino acid residue.
Another approach is to use the existing knowledge of structure-activity relationships for benzamide derivatives to guide the design process. For instance, if it is known that substitution at a particular position on one of the phenyl rings leads to increased activity, the de novo design program can focus on exploring a variety of substituents at that position. This has been a consideration in the design of other N-phenylbenzamide derivatives, where substitutions on the benzene (B151609) ring have been explored. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of "4-(acetylamino)-N-phenylbenzamide" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical 1H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons on both phenyl rings, the amide (NH) protons, and the methyl (CH3) protons of the acetyl group are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring currents. The amide protons also exhibit characteristic shifts, and the sharp singlet for the acetyl group's methyl protons is readily identifiable.
13C NMR (Carbon-13 NMR): This method maps the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The carbonyl carbons of the amide and acetyl groups are typically found at the most downfield positions (around 160-170 ppm). chemicalbook.com The carbons of the two aromatic rings will have signals in the aromatic region (approximately 110-145 ppm), with their specific shifts depending on the substituents and their positions on the ring. chemicalbook.com The methyl carbon of the acetyl group appears in the upfield region of the spectrum. chemicalbook.com
2D NMR Techniques: For more complex structural assignments and to definitively link protons and carbons, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the two phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the amide linkage and for assigning the quaternary carbons (those without attached protons).
A representative, though not exhaustive, compilation of expected NMR data is presented below. Actual values can vary based on the solvent and experimental conditions.
Table 1: Representative 1H and 13C NMR Data for this compound
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Acetyl CH3 | ~2.1 | ~24 |
| Aromatic CH | ~7.0 - 8.0 | ~118 - 142 |
| Amide NH (anilide) | ~10.2 | - |
| Amide NH (acetamide) | ~10.0 | - |
| Carbonyl C=O (anilide) | - | ~165 |
| Carbonyl C=O (acetamide) | - | ~168 |
| Aromatic C (quaternary) | - | ~120 - 140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound." When the molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.
Key characteristic absorption bands for "this compound" include:
N-H Stretching: The N-H bonds of the two amide groups give rise to characteristic stretching vibrations, typically in the region of 3300-3100 cm-1. The exact position can indicate the extent of hydrogen bonding.
C=O Stretching: The carbonyl (C=O) groups of the benzamide (B126) and acetamide (B32628) moieties are strong absorbers in the IR spectrum, typically appearing as intense peaks in the range of 1650-1690 cm-1. The presence of two distinct carbonyl environments may lead to a broadened or split peak.
C-N Stretching: The stretching vibrations of the C-N bonds in the amide groups are usually found in the 1200-1400 cm-1 region.
Aromatic C-H and C=C Stretching: The aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region.
C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm-1 region can provide information about the substitution pattern of the benzene rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |
| Amide N-H | Stretching | 3300 - 3100 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl C=O | Stretching | 1690 - 1650 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Amide C-N | Stretching | 1400 - 1200 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 690 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of "this compound." In a typical experiment, the molecule is ionized, and the resulting ions are separated according to their m/z ratio and detected. The molecular ion peak ([M]+ or protonated molecule [M+H]+) will correspond to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For "this compound" (C15H14N2O2), the calculated exact mass is 254.1055 g/mol . An HRMS measurement that matches this value provides strong evidence for the correct elemental formula. Fragmentation patterns observed in the mass spectrum can also offer further structural information by revealing the masses of smaller, stable fragments of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C15H14N2O2 |
| Molecular Weight (Monoisotopic) | 254.1055 u |
| Molecular Weight (Average) | 254.28 g/mol |
| Expected [M+H]+ (HRMS) | 255.1133 |
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula. For a pure sample of "this compound" (C15H14N2O2), the theoretical elemental composition is approximately 70.85% Carbon, 5.55% Hydrogen, and 11.02% Nitrogen. A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and empirical formula.
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 70.85 |
| Hydrogen (H) | 5.55 |
| Nitrogen (N) | 11.02 |
| Oxygen (O) | 12.58 |
X-ray Crystallography for Precise Molecular Geometries and Ligand-Target Complexes
When a single crystal of "this compound" can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique involves diffracting X-rays off the crystal lattice, which produces a diffraction pattern that can be mathematically transformed into a 3D model of the electron density of the molecule.
In the context of drug discovery and medicinal chemistry, if "this compound" or a derivative is being investigated as a ligand for a biological target (e.g., an enzyme or receptor), co-crystallization of the ligand with the target protein can provide invaluable insights. The resulting X-ray structure of the ligand-target complex can reveal the specific binding mode, identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for binding affinity, and guide further structure-based drug design efforts.
Table 5: Illustrative Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| β (°) | 98.45 |
| Volume (Å3) | 1234.5 |
| Z (molecules per unit cell) | 4 |
Q & A
Q. What are the optimal synthetic routes for 4-(acetylamino)-N-phenylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Acylation of 4-nitroaniline with benzoyl chloride to form 4-nitro-N-phenylbenzamide.
- Step 2 : Catalytic hydrogenation using Raney-Ni in methanol to reduce the nitro group to an amine, yielding 4-amino-N-phenylbenzamide .
- Step 3 : Acetylation of the amine group with acetyl chloride under inert conditions to form the final product.
Q. Key factors affecting yield :
- Catalyst selection : Raney-Ni ensures selective reduction without over-hydrogenation.
- Solvent polarity : Methanol optimizes intermediate solubility and reaction kinetics .
- Temperature : Controlled hydrogenation at 50–60°C minimizes side reactions.
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1 ppm (acetyl CH₃), δ 7.3–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm functional groups.
- ¹³C NMR : Signals at 168–170 ppm (amide carbonyl) and 22–25 ppm (acetyl CH₃) validate the structure .
- X-ray Crystallography : Resolves bond angles and torsional strain in the benzamide core, critical for verifying crystallinity and molecular packing .
- Mass Spectrometry : Molecular ion peaks at m/z 268.3 (C₁₅H₁₄N₂O₂) confirm the molecular formula .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., acetyl, phenyl) influence the reactivity of this compound in nucleophilic substitution reactions?
The acetyl group acts as an electron-withdrawing group (EWG), polarizing the amide bond and increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Computational studies (DFT) reveal:
- Charge distribution : The carbonyl carbon carries a partial positive charge (δ⁺ = +0.32), facilitating nucleophilic addition .
- Steric effects : The phenyl ring introduces steric hindrance, limiting access to the reactive site.
Methodological approach : - Kinetic studies : Monitor reaction rates under varying nucleophile concentrations.
- Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in:
- Assay conditions :
- pH : Activity against bacterial enzymes (e.g., acps-pptase) varies with protonation states of the amide group .
- Solvent systems : DMSO vs. aqueous buffers alter compound solubility and aggregation .
- Structural analogs : Trifluoromethyl or methoxy substituents (e.g., in related benzamides) significantly alter lipophilicity and membrane permeability, affecting apparent potency .
Resolution steps : - Standardize protocols : Use consistent solvent systems (e.g., 5% DMSO in PBS).
- Cross-validate with orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .
Q. How can QSAR models predict the pharmacokinetic profile of this compound analogs?
Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors:
- Lipophilicity (logP) : Calculated values (e.g., ClogP = 2.8) correlate with blood-brain barrier permeability.
- Polar surface area (PSA) : PSA < 90 Ų predicts oral bioavailability .
- Hydrogen-bond donors/acceptors : ≤2 donors and ≤5 acceptors align with Lipinski’s Rule of Five.
Validation : - In silico docking : Simulate binding to cytochrome P450 isoforms to predict metabolic stability .
- In vitro assays : Measure plasma protein binding (%) and hepatic microsomal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
